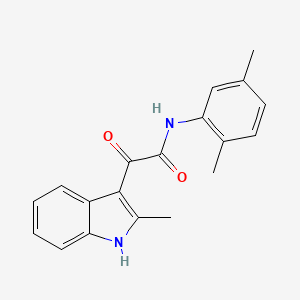

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-8-9-12(2)16(10-11)21-19(23)18(22)17-13(3)20-15-7-5-4-6-14(15)17/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXQXISLIFBFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylaniline and 2-methylindole.

Acylation Reaction: The 2,5-dimethylaniline undergoes acylation with an appropriate acyl chloride or anhydride to form the corresponding amide.

Coupling Reaction: The resulting amide is then coupled with 2-methylindole under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

Oxidation Products: Various oxidized forms of the indole ring.

Reduction Products: Alcohol derivatives of the oxoacetamide.

Substitution Products: Functionalized aromatic compounds with new substituents on the phenyl or indole rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its properties in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).

Industry: The compound’s derivatives are evaluated for their use in various industrial applications, such as in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Other Compounds:

N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: This compound lacks the methyl group on the indole ring, which may affect its binding affinity and specificity.

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide: The presence of a hydroxyl group instead of a carbonyl group can significantly alter the compound’s reactivity and interactions.

Uniqueness: this compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, often referred to as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C18H18N2O

- Molecular Weight : 262.35 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its molecular structure.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. For instance, compounds with similar indole structures have been shown to inhibit cell growth and induce apoptosis in cancer cells .

- Anti-inflammatory Activity : Indole derivatives are known for their anti-inflammatory properties. The presence of the dimethylphenyl group may enhance these effects by modulating inflammatory pathways .

- Neuroprotective Potential : Some indole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may also possess similar properties .

Antiproliferative Activity

A study published in Molecules investigated the effects of various indole derivatives on cancer cell lines. The findings indicated that certain modifications to the indole structure could significantly enhance antiproliferative activity. Specifically, compounds with bulky substituents like the dimethylphenyl group showed increased efficacy against human cancer cells .

Research has suggested that the mechanism through which this compound exerts its effects may involve modulation of key signaling pathways involved in cell survival and apoptosis. For example, the compound may influence the PI3K/Akt pathway, which is crucial for cell proliferation and survival .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

Key Differences :

- Core Structure : These compounds replace the indole ring with a 3-hydroxynaphthalene moiety.

- Activity : N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates potent photosynthesis-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, comparable to the indole-based target compound if similar substituents are present .

- SAR Insights :

- Substituent position (e.g., 2,5-dimethyl vs. 3,5-dimethyl on the phenyl ring) significantly impacts activity.

- Lipophilicity and electron-withdrawing groups enhance photosynthetic electron transport (PET) inhibition.

Table 1: PET Inhibition Activity of Selected Carboxamides

| Compound | IC50 (µM) | Key Substituents |

|---|---|---|

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | 2,5-dimethylphenyl |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | 3,5-difluorophenyl |

Indol-3-yl-oxoacetamides (Cannabinoid Receptor Ligands)

Key Differences :

Table 2: CB2 Receptor Binding of Indole Derivatives

| Compound | Ki (nM) | Key Features |

|---|---|---|

| N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide | 6.2 | Fluorinated side chain |

| Target Compound (hypothetical) | N/A | 2,5-dimethylphenyl |

D-24851 (Microtubule Inhibitor)

Key Differences :

- Core Structure : D-24851 contains a pyridinyl group instead of dimethylphenyl and a chlorobenzyl-indole subunit.

- Activity : Demonstrates antitumor efficacy (complete regression in Yoshida sarcoma models) without neurotoxicity, unlike paclitaxel .

- Mechanism : Binds tubulin at a distinct site from vinca alkaloids, highlighting how side-chain variations redirect biological targets.

N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Key Differences :

- Substituent : Ethyl vs. dimethylphenyl on the amide nitrogen.

- Physicochemical Properties :

Table 3: Physical Properties of Indole-Oxoacetamides

| Compound | Molecular Weight | LogP |

|---|---|---|

| N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 230.26 | 1.55 |

| Target Compound | ~280 (estimated) | ~2.5 |

Chloroacetamide Herbicides ()

Key Differences :

- Core Structure : Chloroacetamide backbone vs. indole-oxoacetamide.

- Activity: Herbicidal (e.g., alachlor, pretilachlor) vs.

- Substituent Influence : Chlorine and methoxy groups in herbicides vs. methyl groups in the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Acylation : Coupling 2-methylindole-3-carboxylic acid derivatives with activated carbonyl agents (e.g., oxalyl chloride) under inert conditions.

- Amidation : Reacting the resulting oxoacetate with 2,5-dimethylaniline using coupling agents like EDCI/HOBt in DMF .

- Characterization : Intermediates are monitored via TLC and purified via column chromatography. Final product purity is confirmed by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR identify substituent environments (e.g., indole C3 carbonyl at ~190 ppm, dimethylphenyl protons as doublets at 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 335.15) and fragmentation patterns .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry; SHELX programs refine crystal structures .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2, HEK293) to assess viability at 10–100 μM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>70%)?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amidation efficiency .

- Catalyst screening : Test Pd/C or CuI for cross-coupling steps; monitor via GC-MS .

- Temperature control : Lower temperatures (0–5°C) minimize indole oxidation side reactions .

Q. What strategies resolve contradictions in NMR data due to tautomerism or dynamic effects?

- Methodology :

- Variable-temperature NMR : Identify tautomeric shifts (e.g., indole NH proton exchange at 25–60°C) .

- 2D NMR (COSY, NOESY) : Map spatial correlations between dimethylphenyl and indole moieties .

- DFT calculations : Simulate chemical shifts (Gaussian09) to validate experimental data .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., halogenation at indole C5 or phenyl methyl groups) .

- Biological profiling : Compare IC values across analogs to identify critical functional groups .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

Q. What approaches validate target engagement in cellular assays?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to recombinant proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of targets in lysates .

- Knockdown/overexpression models : CRISPR-Cas9-edited cell lines validate specificity .

Q. How are discrepancies in biological assay results between labs addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.